molecular formula C18H25BN2O2 B14064545 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine-3-carbonitrile

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine-3-carbonitrile

Cat. No.: B14064545
M. Wt: 312.2 g/mol
InChI Key: BXMLCILBLCIKOE-UHFFFAOYSA-N
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Description

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine-3-carbonitrile is an organic compound that features a pyrrolidine ring, a benzyl group, and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine-3-carbonitrile typically involves multiple steps:

    Formation of the Dioxaborolane Moiety: This step involves the reaction of pinacol with boronic acid derivatives to form the dioxaborolane ring.

    Benzylation: The benzyl group is introduced through a nucleophilic substitution reaction, often using benzyl halides.

    Pyrrolidine Ring Formation: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate amine precursors.

    Final Coupling: The final step involves coupling the dioxaborolane-benzyl intermediate with the pyrrolidine-3-carbonitrile under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine-3-carbonitrile can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the nitrile group to amines or other derivatives.

    Substitution: The benzyl and pyrrolidine groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles are employed under conditions such as reflux or catalysis.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound can be used in the development of probes and sensors for biological studies.

    Industry: The compound can be used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine-3-carbonitrile involves its interaction with molecular targets through its functional groups. The dioxaborolane moiety can participate in boron-mediated reactions, while the pyrrolidine ring can engage in interactions with biological macromolecules. These interactions can modulate various pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
  • Phenylboronic acid pinacol ester
  • 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness

1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)pyrrolidine-3-carbonitrile is unique due to its combination of a dioxaborolane moiety with a benzyl-pyrrolidine structure. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C18H25BN2O2

Molecular Weight

312.2 g/mol

IUPAC Name

1-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine-3-carbonitrile

InChI

InChI=1S/C18H25BN2O2/c1-17(2)18(3,4)23-19(22-17)16-7-5-14(6-8-16)12-21-10-9-15(11-20)13-21/h5-8,15H,9-10,12-13H2,1-4H3

InChI Key

BXMLCILBLCIKOE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CN3CCC(C3)C#N

Origin of Product

United States

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